![molecular formula C10H10N4O3 B5627605 (4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid](/img/structure/B5627605.png)
(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid
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Overview
Description
“(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid” is a chemical compound that has garnered interest due to its unique molecular structure. This compound belongs to a broader class of substances that have been studied for various chemical and physical properties, as well as their synthesis methodologies. While the specific compound does not have directly available studies, insights can be drawn from similar compounds and their behaviors in chemical reactions, physical characteristics, and analytical methods applied for their study.
Synthesis Analysis
Synthesis of compounds closely related to “(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid” involves multiple steps, including acylation, Michael addition, and cyclization reactions. For example, the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines illustrates a similar process, involving acylation with maleic or citraconic anhydrides followed by Michael addition (Chui et al., 2004). This showcases the complex pathways and the meticulous control required over reaction conditions to achieve the desired products.
Molecular Structure Analysis
The structural determination of similar compounds is achieved through various analytical techniques, including 1H NMR spectral and X-ray crystallography. These methods provide insights into the molecular conformations of the products both in solution and in solid form, offering a detailed understanding of the molecular geometry and atomic arrangement (Chui et al., 2004).
properties
IUPAC Name |
2-(1-oxo-7,8-dihydro-6H-purino[7,8-a]pyrrol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-7(16)4-13-5-11-9-8(10(13)17)14-3-1-2-6(14)12-9/h5H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEVTPBZORKECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=O)N(C=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid |
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